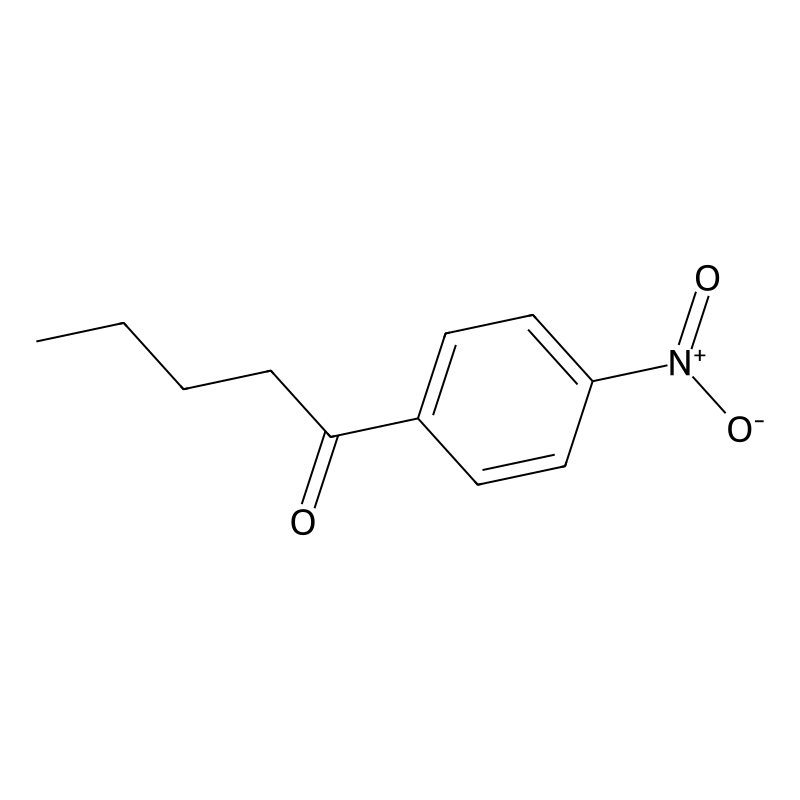

1-(4-Nitrophenyl)pentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Nitrophenyl)pentan-1-one is an organic compound characterized by the chemical formula C₁₁H₁₃NO₃. This compound features a pentanone backbone with a nitrophenyl group attached at the first position. It is a yellow crystalline solid, soluble in organic solvents such as ethanol and acetone, and has a melting point of approximately 34-35 °C . The presence of the nitro group (-NO₂) on the aromatic ring significantly influences its chemical properties and biological activities.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or iron in acidic conditions.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.

Several methods for synthesizing 1-(4-nitrophenyl)pentan-1-one have been reported:

- Condensation Reactions: One common method involves the condensation of 4-nitrobenzaldehyde with pentan-1-one in the presence of a base, such as sodium hydroxide.

- Oxidative Reactions: Starting from 4-nitroacetophenone, oxidative cleavage can yield 1-(4-nitrophenyl)pentan-1-one.

- Reduction of Nitro Compounds: The nitro group can be introduced via nitration followed by reduction to yield the desired ketone structure.

1-(4-Nitrophenyl)pentan-1-one has several applications across various fields:

- Pharmaceuticals: Its derivatives may serve as potential drug candidates due to their biological activities.

- Chemical Intermediates: Used in organic synthesis as an intermediate for producing more complex molecules.

- Research: Investigated in studies related to drug development and pharmacology.

Interaction studies involving 1-(4-nitrophenyl)pentan-1-one focus on its binding affinity and activity against biological targets. Preliminary studies suggest interactions with specific receptors or enzymes, which could inform its potential therapeutic uses. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(4-nitrophenyl)pentan-1-one, each exhibiting unique properties:

Each of these compounds provides insight into how modifications to the aromatic ring or carbon chain can affect biological activity and chemical reactivity, highlighting the uniqueness of 1-(4-nitrophenyl)pentan-1-one within this class of compounds.